molecular formula C10H9NO2 B6152633 5-methylindolizine-2-carboxylic acid CAS No. 160205-84-5

5-methylindolizine-2-carboxylic acid

Cat. No. B6152633
CAS RN: 160205-84-5
M. Wt: 175.2
InChI Key:
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Description

5-methylindolizine-2-carboxylic acid (5-MICA) is a naturally occurring carboxylic acid found in a variety of plants, fungi, and bacteria. It is an important intermediate in the biosynthesis of several important compounds, such as indole-3-acetic acid (IAA) and indole-3-acetaldehyde (IAAld). 5-MICA has been studied extensively in terms of its synthesis, biochemical effects, and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-methylindolizine-2-carboxylic acid is not fully understood. However, it is known to act as an agonist of several important receptors, including the serotonin receptor 5-HT2A and the melatonin receptor MT1. It is thought that this compound binds to these receptors, which in turn activates certain signaling pathways and leads to the physiological effects observed.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to stimulate the growth of certain bacteria, as well as to induce the production of certain enzymes. Additionally, it has been shown to have an effect on the growth and development of plants, as well as to affect the metabolism of several important compounds. Finally, this compound has been shown to have an effect on the behavior of certain animals, including mice and rats.

Advantages and Limitations for Lab Experiments

5-methylindolizine-2-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be toxic to certain organisms, so caution must be taken when working with it.

Future Directions

There are a variety of potential future directions for 5-methylindolizine-2-carboxylic acid research. One potential direction is to further investigate its mechanism of action, as the exact mechanism is still not fully understood. Additionally, further research could be done on its effects on plant and animal physiology, as well as its potential applications in the pharmaceutical industry. Additionally, further research could be done on its synthesis methods, as there may be potential for more efficient or cost-effective methods. Finally, further research could be done on its effects on microbial metabolism and its potential applications in biotechnology.

Synthesis Methods

5-methylindolizine-2-carboxylic acid can be synthesized in a laboratory through a variety of methods. One method is the oxidation of 5-methylindole with aqueous hydrogen peroxide. This method is often used in the synthesis of IAA, as this compound is a precursor to IAA. Another method is the reductive amination of 5-methylindole with formaldehyde, followed by hydrolysis. This method is often used in the synthesis of IAAld, as this compound is a precursor to IAAld. Both of these methods are relatively simple and can be completed in a laboratory setting.

Scientific Research Applications

5-methylindolizine-2-carboxylic acid has a variety of scientific research applications. It is used in the study of plant-microbe interactions, as it is involved in the biosynthesis of IAA and IAAld, which are important regulators of plant growth and development. It is also used in the study of microbial metabolism, as it is involved in the metabolism of several important compounds. Additionally, this compound has been used in the study of plant and animal physiology, as it can act as an agonist of several important receptors.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methylindolizine-2-carboxylic acid involves the reaction of 2-methylpyridine with ethyl acetoacetate to form 2-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2-methyl-3-hydrazinobutanoic acid ethyl ester. The final step involves the cyclization of the hydrazide intermediate to form 5-methylindolizine-2-carboxylic acid.", "Starting Materials": [ "2-methylpyridine", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 2-methylpyridine is reacted with ethyl acetoacetate in the presence of a base catalyst to form 2-methyl-3-oxobutanoic acid ethyl ester.", "Step 2: 2-methyl-3-oxobutanoic acid ethyl ester is then reacted with hydrazine hydrate to form 2-methyl-3-hydrazinobutanoic acid ethyl ester.", "Step 3: The hydrazide intermediate is cyclized by heating in the presence of a dehydrating agent to form 5-methylindolizine-2-carboxylic acid." ] }

CAS RN

160205-84-5

Molecular Formula

C10H9NO2

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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